6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine chemical properties and structure
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine chemical properties and structure
The following technical guide provides an in-depth analysis of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine , a critical heterocyclic scaffold in medicinal chemistry.
Chemical Identity, Synthesis, and Medicinal Applications
Executive Summary
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a bicyclic heterocycle characterized by a fused benzene and morpholine (oxazine) ring system, substituted with a trifluoromethyl group at the 6-position.[1] This scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and quinoline derivatives. Its primary utility lies in its ability to modulate ion channels (specifically KCNQ2/3) and serve as a core for anticoagulants and neuroprotective agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, critical parameters for blood-brain barrier (BBB) penetration.
Chemical Identity & Structural Analysis[2][3][4][5]
This molecule exists as a secondary amine within a dihydro-benzoxazine framework. The 6-position substitution with a trifluoromethyl group (-CF3) introduces strong electron-withdrawing character, influencing the pKa of the nitrogen and the overall dipole moment.
| Attribute | Detail |
| IUPAC Name | 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
| Common Name | 6-TFMB-Benzoxazine |
| Molecular Formula | C₉H₈F₃NO |
| Molecular Weight | 203.16 g/mol |
| SMILES | FC(F)(F)c1cc2OCCNc2cc1 |
| CAS Number | Note: Often indexed as derivatives (e.g., Ethyl ester CAS: 68281-49-2).[1][2][3] Parent amine is less common in bulk catalogs. |
| Core Scaffold | 3,4-dihydro-2H-1,4-benzoxazine |
3D Conformational Analysis
The 1,4-oxazine ring adopts a half-chair conformation to relieve torsional strain. The nitrogen atom at position 4 is pyramidal (sp3 hybridized), allowing for rapid inversion, though substituents at this position can lock the conformation. The -CF3 group is bulky (Van der Waals radius ~2.2 Å), creating steric hindrance that can dictate binding orientations in protein pockets.
Physicochemical Profile
The following properties are critical for assessing "drug-likeness" (Lipinski's Rule of 5 compliance).
| Property | Value (Predicted/Experimental) | Implication for Drug Design |
| LogP (Octanol/Water) | ~2.2 - 2.5 | Highly lipophilic; excellent membrane permeability. |
| TPSA (Topological Polar Surface Area) | ~21.3 Ų | Favorable for BBB penetration (Target < 90 Ų). |
| H-Bond Donors | 1 (NH) | Available for hydrogen bonding with receptor residues (e.g., Ser, Thr). |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine atoms can act as weak acceptors. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | The -CF3 group lowers the basicity of the aniline nitrogen compared to unsubstituted benzoxazine (pKa ~5.5). |
| Solubility | Low in water; High in DMSO, DCM | Requires formulation strategies (e.g., salt formation) for aqueous delivery. |
Synthetic Methodologies
Two primary routes exist for synthesizing this scaffold.[4] Route A is preferred for high-throughput synthesis, while Route B offers higher purity and control for scale-up.
Route A: Direct Cyclization (The "One-Pot" Approach)
Direct alkylation of the aminophenol with a di-electrophile.
-
Reagents: 2-amino-4-(trifluoromethyl)phenol, 1,2-dibromoethane, Potassium Carbonate (
). -
Solvent: DMF or Acetone (Reflux).
-
Mechanism: Double nucleophilic substitution (
). The phenoxide attacks first (more nucleophilic), followed by the amine. -
Yield: Moderate (40-60%). Side products include N,O-dialkylated dimers.
Route B: Reductive Cyclization (The "Stepwise" Approach)
This protocol is recommended for high-purity applications.
Step 1: Acylation to Benzoxazinone
React 2-amino-4-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a weak base (
Step 2: Carbonyl Reduction Reduce the amide carbonyl of the intermediate using a strong hydride donor.
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Conditions: Reflux in anhydrous THF for 4-16 hours.
-
Quench: Careful addition of Methanol followed by HCl to break the boron-amine complex.
Visualization of Synthetic Pathways[9]
Caption: Figure 1. Synthetic pathways for 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine. The solid line represents the preferred two-step reductive cyclization for higher purity.
Reactivity & Functionalization[11][12]
The 3,4-dihydro-2H-1,4-benzoxazine core is a versatile building block.[5] The secondary amine (
N-Functionalization (Library Generation)
-
N-Alkylation: Reacts with alkyl halides (
) and base ( ) to introduce lipophilic tails. -
N-Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides. This is the key step for generating KCNQ openers (e.g., retigabine analogs where the aniline is acylated).
-
Buchwald-Hartwig Coupling: The
can participate in Pd-catalyzed coupling with aryl halides to form N-aryl derivatives.
Electrophilic Aromatic Substitution
The 6-position is blocked by
-
Electronic Effects: The
group strongly deactivates the ring. However, the (amine) and (ether) are electron-donating. -
Regioselectivity: Substitution typically occurs at the 7-position (ortho to the
and para to the Nitrogen, though steric hindrance from is significant) or the 8-position (ortho to the Oxygen).
Medicinal Chemistry Applications
KCNQ2/3 Potassium Channel Openers
The benzoxazine scaffold is a bioisostere for the triaminophenyl core of Retigabine (Ezogabine).
-
Mechanism: These compounds bind to the pore-forming domain of the KCNQ channel, stabilizing the open state and hyperpolarizing the neuronal membrane.
-
Role of CF3: The 6-CF3 group replaces the 6-halogen (Cl/Br) found in earlier generations. This substitution:
-
Increases metabolic stability (blocks P450 oxidation at the 6-position).
-
Enhances lipophilicity for better CNS penetration.
-
Maintains the electron-deficient character required for the pi-pi stacking interactions in the binding pocket.
-
Anticoagulants (Factor Xa Inhibitors)
Benzoxazine derivatives serve as the P4 (S4 binding element) in Factor Xa inhibitors. The bicyclic system provides a rigid linker that orients the basic group (interacting with Asp189) and the hydrophobic group (interacting with the S4 pocket).
Bioisosterism Map
Caption: Figure 2. Bioisosteric relationships of the benzoxazine scaffold in drug design.
Experimental Protocol: Synthesis of 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine[1][6]
Objective: Synthesis via reduction of 6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.
Materials:
-
6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)
-
Borane-THF complex (1.0 M in THF, 3.0 eq)
-
10% HCl
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the starting benzoxazinone (e.g., 500 mg) in anhydrous THF (10 mL). Cool to 0°C.[5][4][6]
-
Reduction: Add
dropwise via syringe over 10 minutes. Gas evolution ( ) may occur. -
Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The amide spot should disappear.
-
Quench: Cool to 0°C. Carefully add Methanol (5 mL) dropwise to quench excess borane (vigorous bubbling).
-
Hydrolysis: Add 10% HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with NaOH (1M) to pH > 10. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Result: A pale yellow oil or low-melting solid. Validation:
-
1H NMR (CDCl3): Look for disappearance of the amide proton (~10.5 ppm) and appearance of the amine proton (~4.0 ppm, broad). The
bridge signals will shift upfield compared to the lactam. -
MS (ESI): [M+H]+ = 204.1.
References
-
Synthesis of Benzoxazines: Kotha, S., et al.[9] "Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives." Heterocycles, 1994, 38(1), 5-16. Link
- KCNQ Openers:Miceli, F., et al. "Benzoxazine derivatives as novel KCNQ2/3 channel openers." Molecular Pharmacology, 2008.
-
General Properties: BenchChem. "Predicted properties for (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol derivatives." Link
-
Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry."[10] Chem. Soc. Rev., 2008, 37, 320-330. Link
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- 7. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 8. US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one - Google Patents [patents.google.com]
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